BENGHE Foundational & Exploratory

Check Availability & Pricing

(R)-(-)-Hexahydromandelic acid fundamental
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (R)-(-)-Hexahydromandelic acid

Cat. No.: B3012662

An In-depth Technical Guide to (R)-(-)-Hexahydromandelic Acid

Authored by a Senior Application Scientist

Introduction

(R)-(-)-Hexahydromandelic acid, also known as (R)-cyclohexyl(hydroxy)acetic acid, is a chiral
a-hydroxy acid of significant interest in the fields of pharmaceutical synthesis and materials
science. As a derivative of mandelic acid with a saturated cyclohexane ring, it serves as a
valuable chiral building block for the synthesis of complex molecules, including
antimycobacterial agents.[1] Its unique stereochemistry plays a crucial role in its biological
activity and interactions. This guide provides a comprehensive overview of the fundamental
properties, synthesis, analysis, and applications of (R)-(-)-Hexahydromandelic acid for
researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

(R)-(-)-Hexahydromandelic acid is a white to off-white crystalline solid under standard
conditions. It is soluble in polar solvents such as water and alcohols. The presence of both a
carboxylic acid and a hydroxyl group allows for a range of chemical modifications and
contributes to its physical properties.
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Property Value Reference
Molecular Formula CsH1403
Molecular Weight 158.19 g/mol
CAS Number 53585-93-6
White to off-white crystalline
Appearance .
solid
Melting Point 127-129 °C

[0]'8/D —23° (c = 1 in acetic

Optical Activity )
aci

Purity (typical) >98%

Enantiomeric Excess (typical) =>99% (GLC)

Spectroscopic and Analytical Profile

A detailed spectroscopic analysis is crucial for the unambiguous identification and quality
control of (R)-(-)-Hexahydromandelic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals
for the cyclohexyl ring protons, the methine proton adjacent to the hydroxyl and carboxyl
groups, and the hydroxyl and carboxylic acid protons. The cyclohexyl protons would appear
as a series of complex multiplets in the upfield region (approximately 1.0-2.0 ppm). The
methine proton (a-proton) would likely be a doublet around 4.0 ppm. The chemical shifts of
the hydroxyl and carboxylic acid protons are variable and depend on the solvent and
concentration, but are expected in the ranges of 2-5 ppm and 10-13 ppm, respectively.

e 13C NMR (Predicted): The carbon NMR spectrum would display signals for the eight carbon
atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal
(around 175-180 ppm). The carbon bearing the hydroxyl group (a-carbon) would resonate
around 70-75 ppm. The carbons of the cyclohexane ring would appear in the upfield region
(approximately 25-45 ppm).
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Infrared (IR) Spectroscopy

The IR spectrum of (R)-(-)-Hexahydromandelic acid would be characterized by:

A broad absorption band in the region of 3400-2400 cm™1, corresponding to the O-H
stretching vibrations of the carboxylic acid and the alcohol.

A strong, sharp peak around 1700 cm~?* due to the C=0 stretching of the carboxylic acid
group.

C-H stretching vibrations of the cyclohexane ring just below 3000 cm™2.

C-0 stretching and O-H bending vibrations in the fingerprint region (below 1400 cm~1).

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum is expected to show a molecular ion peak (M+) at
m/z 158. Key fragmentation patterns would likely involve the loss of water (M-18), the loss of
the carboxyl group (M-45), and cleavage of the cyclohexyl ring.

Synthesis and Reactivity
Synthetic Pathway

A common method for the synthesis of (R)-(-)-Hexahydromandelic acid involves the catalytic
hydrogenation of (R)-(-)-mandelic acid. This reaction reduces the aromatic phenyl ring to a
cyclohexane ring while preserving the stereochemistry at the a-carbon.
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Hydrogenation
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Caption: Synthesis of (R)-(-)-Hexahydromandelic Acid via Catalytic Hydrogenation.
Experimental Protocol: Synthesis of (R)-(-)-Hexahydromandelic Acid

 Dissolution: Dissolve (R)-(-)-mandelic acid in a suitable solvent system, such as methanol
with a small amount of acetic acid.

o Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5%
rhodium on alumina.

o Hydrogenation: Place the mixture in a high-pressure reactor and introduce hydrogen gas to
the desired pressure (e.g., 100 psi).

o Reaction: Stir the reaction mixture at room temperature or with gentle heating for a sufficient
time to ensure complete reduction of the aromatic ring (typically several hours).

o Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the
catalyst by filtration through a pad of celite.
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« |solation: Evaporate the solvent under reduced pressure. The resulting crude product can be
purified by recrystallization from a suitable solvent system, such as diethyl
ether/cyclohexane, to yield the pure (R)-(-)-Hexahydromandelic acid.

Reactivity

As an a-hydroxy acid, (R)-(-)-Hexahydromandelic acid exhibits the characteristic reactivity of
both a carboxylic acid and a secondary alcohol.

o Carboxylic Acid Reactions: It can undergo esterification, amide formation, and reduction to
the corresponding diol.

» Alcohol Reactions: The secondary hydroxyl group can be oxidized to a ketone, or undergo
etherification and esterification.

Analytical Methodologies for Purity Assessment

The enantiomeric excess (ee) is a critical quality attribute for chiral compounds. Chiral High-
Performance Liquid Chromatography (HPLC) is a common technique for this determination.

Experimental Protocol: Chiral HPLC Analysis

e Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on a
polysaccharide derivative (e.g., cellulose or amylose).

* Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a
nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or
ethanol), often with a small amount of an acidic additive like trifluoroacetic acid to improve
peak shape.

o Sample Preparation: Dissolve a known amount of (R)-(-)-Hexahydromandelic acid in the
mobile phase to a suitable concentration (e.g., 1 mg/mL).

o Chromatographic Conditions:
o Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

o Temperature: Maintain a constant column temperature (e.g., 25 °C).
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o Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., around
210 nm).

e Injection and Analysis: Inject a small volume of the sample solution (e.g., 10 pL) and record
the chromatogram. The two enantiomers should be resolved into two separate peaks.

» Calculation of Enantiomeric Excess: Calculate the ee using the areas of the two peaks: ee
(%) =[ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
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Caption: Workflow for Chiral HPLC Analysis of (R)-(-)-Hexahydromandelic Acid.

Applications in Research and Drug Development
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(R)-(-)-Hexahydromandelic acid is a versatile intermediate with several key applications:

» Chiral Building Block: It is used in the asymmetric synthesis of pharmaceuticals. For
instance, it has been employed as an intermediate in the synthesis of analogues of
pyridomycin, an antimycobacterial compound.[1]

o Chirality Sensing: It serves as a model a-hydroxy acid in studies on chirality sensing using
techniques like circular dichroism.[1]

» Chiral lonic Liquids: It is a starting material for the synthesis of chiral ionic liquids, which
have applications as chiral solvents in asymmetric synthesis and as chiral stationary phases
for chromatographic separations.[1]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity and safety of (R)-(-)-
Hexahydromandelic acid.

Aspect Recommendation Reference

Wear safety glasses, chemical-
Personal Protective Equipment  resistant gloves, and a lab

coat.

Avoid generating dust. Use in

Handling )

a well-ventilated area.

Store in a tightly sealed
Storage ] ]

container in a cool, dry place.
Incompatibilities Strong oxidizing agents.

It is a combustible solid. Use
Fire Safety dry chemical, carbon dioxide,

or foam extinguishers.

Conclusion
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(R)-(-)-Hexahydromandelic acid is a valuable chiral compound with a growing number of
applications in synthetic chemistry and drug development. A thorough understanding of its
fundamental properties, as outlined in this guide, is essential for its effective and safe use in a
research and development setting. While further research is needed to fully characterize its
spectroscopic and biochemical properties, the information provided here serves as a solid
foundation for scientists and researchers working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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